替地唑胺焦磷酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tedizolid pyrophosphate ester (TZPP) is an antimicrobial agent that has been developed as a potential alternative to antibiotics for the treatment of bacterial infections. TZPP is a novel synthetic compound that has been studied for its ability to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. TZPP is structurally related to the macrolide antibiotics, such as azithromycin, and is considered to be a member of the oxazolidinone family of antibiotics. TZPP has been studied for its antibacterial and antifungal activity, as well as its potential to reduce the development of antibiotic resistance.

科学研究应用

医院获得性细菌性肺炎(HABP)和呼吸机相关性细菌性肺炎(VABP)的治疗

替地唑胺磷酸酯已在治疗通气阳性革兰氏阳性医院获得性或呼吸机相关性细菌性肺炎的第 3 阶段随机双盲研究中使用 {svg_1}. 该研究评估了替地唑胺(以替地唑胺磷酸酯形式给药)治疗革兰氏阳性通气 HABP/VABP 的疗效和安全性 {svg_2}.

耐甲氧西林金黄色葡萄球菌(MRSA)的治疗

同一研究还表明,替地唑胺磷酸酯对耐甲氧西林金黄色葡萄球菌(MRSA)引起的感染有效,MRSA 存在于参与该研究的 31.3% 的患者中 {svg_3}.

与利奈唑胺的比较

该研究比较了替地唑胺磷酸酯与利奈唑胺(另一种抗生素)的有效性。 结果发现,在治疗革兰氏阳性通气 HABP/VABP 时,替地唑胺在第 28 天的全因死亡率方面不劣于利奈唑胺 {svg_4}.

局部眼部应用

已制备替地唑胺磷酸酯纳米晶体用于局部眼部应用 {svg_5}. 这种应用旨在改善溶解度和体外药物释放 {svg_6}.

耐药细菌感染的治疗

替地唑胺磷酸酯是一种新型的 5-羟甲基-恶唑烷酮类抗生素,对许多耐药细菌感染有效 {svg_7}.

溶解度改善

制备了替地唑胺磷酸酯纳米晶体以提高其溶解度和眼部利用度 {svg_8}. 替地唑胺磷酸酯纳米晶体的结晶度降低增强了其溶解度 {svg_9}.

作用机制

Target of Action

Tedizolid is an oxazolidinone class antibiotic that primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. . These bacteria are often responsible for acute bacterial skin and skin structure infections (ABSSSI) and represent a significant public health threat .

Mode of Action

Tedizolid, similar to the first-generation oxazolidinone antibiotic linezolid, inhibits bacterial protein synthesis . It achieves this by binding to the 23S site of the 50S subunit of bacterial ribosomal RNA, thereby preventing the formation of the 70S initiation complex . This interaction disrupts protein synthesis and inhibits bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by tedizolid is bacterial protein synthesis. By binding to the 23S site of the 50S subunit of bacterial ribosomal RNA, tedizolid prevents the formation of the 70S initiation complex, which is essential for protein synthesis . This disruption in protein synthesis inhibits the growth and proliferation of bacteria, leading to their eventual death .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It has a high oral bioavailability, allowing for effective administration through both oral and intravenous routes . The half-life of tedizolid is approximately 12 hours , allowing for once-daily dosing . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver .

Result of Action

The primary result of tedizolid’s action is the inhibition of bacterial growth and proliferation. By disrupting protein synthesis, tedizolid prevents bacteria from producing essential proteins, which inhibits their growth and leads to their eventual death . Clinical trials have shown that tedizolid is effective in treating acute bacterial skin and skin structure infections (ABSSSI) caused by certain susceptible bacteria, including MRSA .

未来方向

生化分析

Biochemical Properties

Tedizolid Pyrophosphate Ester is a prodrug that is rapidly converted to the active compound tedizolid by phosphatases in vivo . It works by binding to the 23S ribosomal RNA of the 50S subunit of the bacteria, thereby preventing the formation of the 70S initiation complex and inhibiting protein synthesis . This interaction with the bacterial ribosome is the key biochemical reaction that leads to its antibacterial activity.

Cellular Effects

Tedizolid Pyrophosphate Ester has demonstrated potent in vitro activity against multidrug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE), including some linezolid-resistant strains . It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication .

Molecular Mechanism

The molecular mechanism of action of Tedizolid Pyrophosphate Ester involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacteria, preventing the formation of the 70S initiation complex . This inhibits the translation process, thereby preventing the bacteria from synthesizing essential proteins, leading to its bacteriostatic effect.

Temporal Effects in Laboratory Settings

In laboratory settings, Tedizolid Pyrophosphate Ester has shown consistent and predictable pharmacokinetic profiles across age groups and comorbid conditions, without evidence of increased incidence of adverse effects over matched controls . Real-world evidence supporting long-term tolerability and clinical success of tedizolid is lacking .

Dosage Effects in Animal Models

In non-neutropenic animal models, a dose-response enhancement was observed with Tedizolid Pyrophosphate Ester, and lower exposures were required compared to neutropenic cohorts

Metabolic Pathways

Tedizolid Pyrophosphate Ester is metabolized primarily by sulfation, with the drug being predominantly eliminated as an inactive sulfate conjugate in the feces and urine . This metabolism is unlikely to involve the action of cytochrome P450-family enzymes .

Transport and Distribution

Given its high bioavailability , it can be inferred that it is efficiently absorbed and distributed in the body.

Subcellular Localization

As an antibiotic, its primary site of action is the bacterial ribosome in the cytoplasm where it inhibits protein synthesis .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tedizolid Pyrophosphate Ester involves the conversion of Tedizolid Phosphate to Tedizolid Pyrophosphate Ester through a series of chemical reactions.", "Starting Materials": [ "Tedizolid Phosphate", "Pyrophosphoric Acid", "Methanol", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Sodium Hydroxide", "Hydrochloric Acid", "Water" ], "Reaction": [ "Tedizolid Phosphate is dissolved in a mixture of methanol and triethylamine.", "Pyrophosphoric Acid is added to the mixture and stirred for several hours.", "The resulting mixture is then evaporated to dryness.", "The residue is dissolved in dimethylformamide and dichloromethane.", "Sodium Hydroxide is added to the mixture to adjust the pH to 10-11.", "The mixture is stirred for several hours and then extracted with dichloromethane.", "The organic layer is separated and washed with water.", "The organic layer is then dried over anhydrous sodium sulfate.", "The solvent is evaporated to dryness to obtain Tedizolid Pyrophosphate Ester as a white solid." ] } | |

CAS 编号 |

1239662-48-6 |

分子式 |

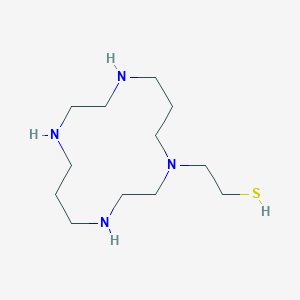

C₁₇H₁₇FN₆O₉P₂ |

分子量 |

530.3 |

同义词 |

P-[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl Ester Diphosphoric Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。